molecular formula C20H24N2O3 B267466 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide

3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B267466
M. Wt: 340.4 g/mol
InChI Key: WSJIMPVIWVXJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamides and has been found to have potential applications in various fields, including medicinal chemistry, neurology, and cancer research. In

Mechanism of Action

The mechanism of action of 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide is not yet fully understood. However, studies have suggested that it acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDACs, 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide can alter the expression of genes involved in cell growth and survival, leading to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. Studies have shown that it can increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the progression of neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide is its high purity, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide. One area of research is in the development of new neuroprotective drugs for the treatment of neurodegenerative diseases. 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide has shown promising results in preclinical studies and could be further developed for clinical use.
Another area of research is in the development of new anticancer drugs. 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide has shown potent anticancer activity against breast cancer cells and could be further developed for use in combination with other anticancer drugs.
Conclusion
In conclusion, 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide is a chemical compound that has shown potential applications in various fields of scientific research. Its neuroprotective and anticancer effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to develop new therapeutic agents based on 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide.

Synthesis Methods

The synthesis of 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide involves the reaction of 4-aminobenzamide with propionyl chloride in the presence of triethylamine, followed by the reaction with sec-butoxyamine and trifluoroacetic acid. The resulting product is then purified through column chromatography to obtain 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide in high purity.

Scientific Research Applications

3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neurology, where 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have neuroprotective effects. Studies have demonstrated that 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide has also been found to have potential applications in cancer research. Studies have shown that 3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has been found to be particularly effective against breast cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

Product Name

3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-butan-2-yloxy-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(3)25-18-8-6-7-15(13-18)20(24)22-17-11-9-16(10-12-17)21-19(23)5-2/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

WSJIMPVIWVXJHO-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC

Origin of Product

United States

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